PNU-74654 is a small molecule identified as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. [, , , , , , , , , , , , , , , ] This pathway plays a crucial role in cellular processes such as cell proliferation, differentiation, and apoptosis, and its dysregulation has been implicated in various diseases, including cancer. [, , , , , , , , , , , , , , , ] PNU-74654 specifically targets the interaction between β-catenin and TCF4, disrupting the formation of the β-catenin/TCF complex and inhibiting downstream Wnt signaling. [, , , ]
Related Compounds
6-Bromoindirubin-3-oxime (BIO)
Compound Description: 6-Bromoindirubin-3-oxime (BIO) is a potent and selective small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β) []. It acts by mimicking the physiological substrate of GSK-3β, leading to its inhibition. This inhibition results in the activation of the Wnt/β-catenin signaling pathway.
Relevance: BIO is relevant to PNU-74654 because both compounds modulate the Wnt/β-catenin signaling pathway, albeit through different mechanisms. While BIO activates the pathway by inhibiting GSK-3β, PNU-74654 inhibits the interaction between β-catenin and TCF4, a transcription factor downstream of β-catenin. Despite their different mechanisms, both compounds have been shown to influence similar cellular processes, including cell survival and apoptosis, in the context of HIV infection [].
Niclosamide
Compound Description: Niclosamide is an anthelmintic drug that has been repurposed for its anticancer properties. It is known to inhibit multiple signaling pathways, including Wnt/β-catenin signaling. Niclosamide's mechanism of action involves the inhibition of Wnt ligand secretion, specifically targeting the Wnt secretory protein Porcupine [, ].
Relevance: Similar to PNU-74654, Niclosamide exhibits anticancer effects, particularly in acute myeloid leukemia (AML) cells []. Both compounds disrupt the Wnt/β-catenin pathway, but they target different components. Niclosamide inhibits Wnt ligand secretion, while PNU-74654 disrupts the interaction between β-catenin and TCF4. Despite these differences, both compounds have shown promising results in reducing AML cell proliferation and enhancing the effectiveness of chemotherapy drugs [].
Lithium Chloride (LiCl)
Compound Description: Lithium Chloride (LiCl) is a widely used mood stabilizer that also exhibits anticancer effects. It inhibits GSK-3β, a key negative regulator of the Wnt/β-catenin signaling pathway [, ]. By inhibiting GSK-3β, LiCl indirectly activates the Wnt/β-catenin pathway.
Relevance: LiCl shares a functional similarity with PNU-74654 as both compounds can influence the Wnt/β-catenin pathway, although through distinct mechanisms. LiCl indirectly activates the pathway by inhibiting GSK-3β, which prevents β-catenin degradation, ultimately promoting its signaling activity []. Conversely, PNU-74654 targets the pathway downstream by blocking the interaction of β-catenin with TCF4 [], hindering its transcriptional activity. Despite their different modes of action, both compounds have demonstrated comparable impacts on cellular processes like proliferation and chemoresistance in the context of AML [].
IWP-2
Compound Description: IWP-2 is a small molecule that selectively inhibits Porcupine, a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt proteins [, ]. By inhibiting Porcupine, IWP-2 effectively blocks Wnt ligand secretion, leading to the downregulation of Wnt/β-catenin signaling.
ICRT14
Compound Description: ICRT14 is a small-molecule inhibitor of β-catenin/TCF-mediated transcription. It specifically disrupts the interaction between β-catenin and its transcriptional coactivator, CBP []. By inhibiting this interaction, ICRT14 effectively blocks the transcriptional activity of the Wnt/β-catenin pathway.
Relevance: ICRT14 and PNU-74654 both target the Wnt/β-catenin signaling pathway at the level of transcriptional regulation, albeit through different mechanisms. While PNU-74654 inhibits the interaction between β-catenin and TCF4 [], ICRT14 disrupts the interaction between β-catenin and CBP, another crucial transcriptional coactivator []. This shared ability to modulate downstream Wnt/β-catenin signaling suggests a potential overlap in their effects on cell behavior and tumor growth.
PKF118-310
Compound Description: PKF118-310 is a small-molecule inhibitor that specifically targets the interaction between β-catenin and TCF4, disrupting the formation of the β-catenin/TCF complex []. This disruption effectively blocks the transcriptional activity of the Wnt/β-catenin signaling pathway.
Relevance: PKF118-310 shares a similar mechanism of action with PNU-74654, as both compounds directly inhibit the interaction between β-catenin and TCF4 [], thus suppressing Wnt/β-catenin signaling. Their shared target and inhibitory effect on a crucial protein-protein interaction within the Wnt pathway suggest that these compounds might have overlapping biological activities in various cellular processes, including cell proliferation, differentiation, and cancer development.
Gemcitabine
Relevance: While not directly targeting the Wnt/β-catenin pathway like PNU-74654, gemcitabine's antiproliferative activity is enhanced when combined with PNU-74654 in pancreatic cancer models []. This suggests a synergistic interaction between these compounds, potentially through modulating different pathways involved in cell survival and proliferation. Further research is needed to understand the exact mechanisms underlying this synergy.
5-Fluorouracil (5-FU)
Relevance: Similar to gemcitabine, 5-FU's anticancer activity is synergistically enhanced when combined with PNU-74654 in breast cancer models [, ]. Although 5-FU does not directly target the Wnt/β-catenin pathway like PNU-74654, their combined effect suggests an interplay between different cellular pathways involved in cancer cell proliferation and survival.
Prostaglandin E2 (PGE2)
Relevance: PGE2 plays a role in zebrafish sex differentiation and exhibits an opposing effect to PNU-74654 [, ]. While PNU-74654 inhibits the Wnt/β-catenin pathway, potentially promoting male differentiation, PGE2 activates this pathway, leading to female-biased sex ratios [, ]. This opposing effect highlights the importance of the Wnt/β-catenin pathway in sex determination and the potential of these compounds to modulate this process.
Prostaglandin D2 (PGD2) Analogue BW-245C
Compound Description: Prostaglandin D2 (PGD2) is another lipid mediator that, unlike PGE2, appears to promote male differentiation in zebrafish [, ]. Its analogue, BW-245C, mimics these effects by inducing sox9a, a gene involved in testis development.
Meloxicam
Relevance: Meloxicam, by inhibiting prostaglandin synthesis, indirectly impacts zebrafish sex differentiation, leading to male-biased sex ratios [, ]. This effect is similar to the potential outcome of inhibiting the Wnt/β-catenin pathway with PNU-74654. While the direct link between meloxicam and the Wnt/β-catenin pathway requires further investigation, these observations suggest a potential interplay between prostaglandin signaling and Wnt/β-catenin activity during sex differentiation.
Source and Classification
PNU-74654 was initially developed as a small molecule inhibitor targeting the interaction between β-catenin and T-cell factor 4 (Tcf4), with a dissociation constant (KD50) of approximately 450 nM. It belongs to the class of compounds that modulate Wnt signaling, which is implicated in numerous cancers, including pancreatic ductal adenocarcinoma and breast cancer. The compound's chemical structure is associated with its classification as a beta-catenin/Tcf interaction inhibitor.
Synthesis Analysis
The synthesis of PNU-74654 involves several steps typical for organic compounds targeting protein-protein interactions. While specific synthetic routes are not extensively detailed in the available literature, general methods for synthesizing similar compounds often include:
Starting Materials: The synthesis begins with readily available organic precursors that can be modified through various reactions such as alkylation, acylation, or cyclization.
Reagents and Conditions: Common reagents may include bases like sodium hydride or potassium carbonate, solvents such as dimethyl sulfoxide or tetrahydrofuran, and catalysts depending on the specific reaction steps.
Purification: After synthesis, purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the compound's purity, which is reported to be greater than 99% in commercial preparations.
Detailed synthetic routes are often proprietary and not disclosed in public literature, necessitating further investigation through patent databases or specialized chemical synthesis publications.
Molecular Structure Analysis
PNU-74654 has a defined molecular structure characterized by its ability to interact specifically with β-catenin. The molecular formula and structure reveal functional groups that facilitate binding to the target protein:
Molecular Formula: C13H12N4O
Molecular Weight: Approximately 240.26 g/mol
The structural analysis indicates the presence of aromatic rings and nitrogen-containing moieties that contribute to its biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography could provide insights into the three-dimensional conformation of PNU-74654 when bound to β-catenin.
Chemical Reactions Analysis
PNU-74654 primarily participates in biochemical reactions within cellular environments rather than traditional chemical reactions seen in organic chemistry. Its main reaction involves:
Inhibition of β-Catenin/Tcf Interaction: PNU-74654 disrupts the Wnt signaling pathway by inhibiting the binding of β-catenin to Tcf4, thereby preventing downstream transcriptional activation of target genes involved in cell proliferation.
Synergistic Effects with Chemotherapeutics: Studies have shown that when combined with gemcitabine, PNU-74654 significantly lowers the IC50 values for cell growth inhibition in pancreatic cancer cells.
These interactions highlight its potential as a therapeutic agent in combination therapies.
Mechanism of Action
The mechanism of action for PNU-74654 centers around its inhibition of the Wnt/β-catenin signaling pathway:
Disruption of Protein Interactions: By binding to β-catenin, PNU-74654 prevents its interaction with Tcf4, thus blocking the transcriptional activation of genes that promote cell cycle progression and survival.
Impact on Cyclin D1 Expression: The compound has been shown to inhibit cyclin D1 expression, which is crucial for cell cycle regulation. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Studies indicate that this mechanism can enhance the effects of other chemotherapeutic agents by targeting multiple pathways involved in cancer progression.
Physical and Chemical Properties Analysis
PNU-74654 exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous solutions.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Specific melting point data may vary depending on purity but is generally within a defined range typical for small organic molecules.
These properties are critical for determining appropriate formulations for biological studies and therapeutic applications.
Applications
PNU-74654 has significant potential applications in scientific research and clinical settings:
Cancer Therapy: Its role as a Wnt/β-catenin inhibitor positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutics like gemcitabine in pancreatic cancer treatment.
Research Tool: As a selective inhibitor, PNU-74654 serves as a valuable tool for studying Wnt signaling pathways and their implications in various diseases beyond cancer, including developmental biology and regenerative medicine.
Drug Development: Ongoing research into PNU-74654 may lead to new therapeutic strategies targeting Wnt-related disorders, emphasizing its importance in drug discovery efforts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PDE7 inhibitor S14 is a cell-permeable PDE7 inhibitor. It acts by targeting the cyclic adenosine monophosphate (cAMP)/cAMP-response element binding protein (CREB) pathway, exerting neuroprotection in an Alzheimer's disease (AD) model.
p-DDAP is an anti-invasive agent. It acts by significantly suppressing cell invasion, and the activity and mRNA expression of matrix metalloproteinase-9 (MMP-9).
PEAQX, also known as NVP-AAM077; is a competitive antagonist at the NMDA receptor. Although originally described as 100-fold selective for GluN1/GluN2A receptors vs. GluN1/GluN2B receptors, more detailed studies of the Ki of PEAQX revealed it only shows a 5 fold difference in affinity for GluN1/GluN2A vs. GluN1/GluN2B receptors. It is also a potent anticonvulsant in animal tests.
Pedunculoside is a triterpenoid saponin. Pedunculoside is a natural product found in Rubus ellipticus var. obcordatus, Ilex excelsa, and other organisms with data available.